molecular formula C5H7N3O2 B1353905 1-ethyl-4-nitro-1H-pyrazole CAS No. 58793-45-6

1-ethyl-4-nitro-1H-pyrazole

Cat. No. B1353905
Key on ui cas rn: 58793-45-6
M. Wt: 141.13 g/mol
InChI Key: LQPXKEBIYOXPKM-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

To a solution of 4-nitro-1H-pyrazole (5.0 g, 44.2 mmol) in anhydrous DMF (100 mL) was NaH (60% in oil) (1.94 g, 48.6 mmol) while being stirred at −25° C. under nitrogen. The mixture was stirred for 30 min before bromoethane (5.30 g, 48.6 mmol) was added. The mixture was continued to stir under nitrogen at −25° C. for 6 h. The solution was diluted with ethyl acetate (100 mL), washed with water (2×50 mL) and brine solution (50 mL), dried over magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to afford crude 123a (5.0 g, 80%), which was used in next step without further purification. MS-ESI: [M+H]+ 142.0
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].[H-].[Na+].Br[CH2:12][CH3:13]>CN(C=O)C.C(OCC)(=O)C>[CH2:12]([N:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
BrCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
while being stirred at −25° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
to stir under nitrogen at −25° C. for 6 h
Duration
6 h
WASH
Type
WASH
Details
washed with water (2×50 mL) and brine solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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